4-ISOBUTYL-N~1~,N~1~-BIS[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]-1-BENZENESULFONAMIDE
Overview
Description
4-ISOBUTYL-N~1~,N~1~-BIS[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]-1-BENZENESULFONAMIDE is a complex organic compound that features a benzenesulfonamide core substituted with isobutyl and pyrazolyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ISOBUTYL-N~1~,N~1~-BIS[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]-1-BENZENESULFONAMIDE typically involves multi-step organic reactions. One common method includes the reaction of 4-isobutylbenzenesulfonyl chloride with N,N-bis[(1-methyl-1H-pyrazol-4-yl)methyl]amine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-ISOBUTYL-N~1~,N~1~-BIS[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide nitrogen or the pyrazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
4-ISOBUTYL-N~1~,N~1~-BIS[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]-1-BENZENESULFONAMIDE has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammation.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 4-ISOBUTYL-N~1~,N~1~-BIS[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pyrazole rings may play a crucial role in binding through hydrogen bonding or π-π interactions, while the sulfonamide group can enhance solubility and bioavailability .
Comparison with Similar Compounds
Similar Compounds
- 4-isobutyl-N,N-bis[(1-methyl-1H-pyrazol-3-yl)methyl]benzenesulfonamide
- 4-isobutyl-N,N-bis[(1-methyl-1H-pyrazol-5-yl)methyl]benzenesulfonamide
- 4-isobutyl-N,N-bis[(1-methyl-1H-imidazol-4-yl)methyl]benzenesulfonamide
Uniqueness
4-ISOBUTYL-N~1~,N~1~-BIS[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]-1-BENZENESULFONAMIDE is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the pyrazole rings and the isobutyl group can affect the compound’s binding affinity and selectivity towards molecular targets .
Properties
IUPAC Name |
4-(2-methylpropyl)-N,N-bis[(1-methylpyrazol-4-yl)methyl]benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N5O2S/c1-16(2)9-17-5-7-20(8-6-17)28(26,27)25(14-18-10-21-23(3)12-18)15-19-11-22-24(4)13-19/h5-8,10-13,16H,9,14-15H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLYQDNKQVYPFKW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CN(N=C2)C)CC3=CN(N=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N5O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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